
1,2-Diethenylcyclohex-1-ene
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Overview
Description
1,2-Diethenylcyclohex-1-ene is an organic compound with a unique structure characterized by a cyclohexene ring substituted with two ethenyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of ethenyl halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. These catalysts facilitate the addition of ethenyl groups to the cyclohexene ring, often under high-pressure and high-temperature conditions to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups using hydrogenation catalysts like palladium on carbon.
Substitution: The ethenyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
Scientific Research Applications
1,2-Diethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and advanced materials due to its reactive ethenyl groups.
Mechanism of Action
The mechanism of action of 1,2-Diethenylcyclohex-1-ene involves its reactive ethenyl groups, which can undergo various chemical transformations. These transformations often involve the formation of reactive intermediates such as carbocations or radicals, which then participate in further reactions to form the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexene: Similar structure but with methyl groups instead of ethenyl groups.
Cyclohexene: The parent compound without any substituents.
1,2-Diethylcyclohex-1-ene: Similar structure with ethyl groups instead of ethenyl groups.
Uniqueness
1,2-Diethenylcyclohex-1-ene is unique due to its ethenyl substituents, which provide additional reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 1,2-Diethenylcyclohex-1-ene in academic laboratories?
- Methodological Answer : The synthesis typically involves catalytic dehydrogenation of cyclohexene derivatives or Diels-Alder reactions with dienophiles like acetylene equivalents. Key steps include:
- Catalyst Selection : Use of palladium-based catalysts for selective dehydrogenation .
- Purification : Fractional distillation under inert atmosphere to isolate the compound, followed by GC-MS validation .
- Safety Protocols : Handling under fume hoods with PPE (gloves, goggles) due to volatility and potential irritancy .
Q. How is this compound characterized for structural confirmation?
- Methodological Answer :
- Spectroscopic Analysis : NMR (¹H and ¹³C) to confirm vinyl protons and cyclohexene ring geometry. IR spectroscopy for C=C stretching frequencies (~1650 cm⁻¹) .
- Chromatography : GC-MS for purity assessment and to rule out side products like 1,3-isomers .
- Computational Validation : Comparison of experimental spectra with DFT-calculated vibrational modes .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE Requirements : Nitrile gloves, chemical-resistant suits, and full-face shields to prevent dermal/ocular exposure .
- Ventilation : Use of local exhaust ventilation (LEV) systems to maintain airborne concentrations below 10 ppm .
- Spill Management : Neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer :
- Cell Lines : HepG2 liver cells or A549 lung cells for cytotoxicity assays (MTT/ATP assays) .
- Metabolic Studies : Use of S9 liver fractions to assess bioactivation pathways .
- Dose-Response Design : Log-spaced concentrations (0.1–100 µM) with positive controls (e.g., benzene for comparative toxicity) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound synthesis?
- Methodological Answer :
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys predict feasible routes by analyzing bond dissociation energies and steric hindrance .
- DFT Calculations : Gibbs free energy profiles to identify rate-limiting steps (e.g., transition states in Diels-Alder reactions) .
- Machine Learning : Training models on existing cyclohexene reaction databases to propose novel catalysts .
Q. What experimental strategies resolve contradictions in reported reaction kinetics of this compound?
- Methodological Answer :
- Controlled Replication : Standardize solvent polarity (e.g., toluene vs. DMF) and temperature (±0.5°C) to isolate variables .
- Isotopic Labeling : Use deuterated analogs to trace hydrogen transfer mechanisms in dehydrogenation .
- Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity across studies, followed by subgroup analysis by catalyst type .
Q. How do electronic effects of substituents influence the stability of this compound derivatives?
- Methodological Answer :
- Hammett Analysis : Correlate σₚ values of substituents (e.g., -NO₂, -OCH₃) with reaction rates in electrophilic additions .
- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-donating/withdrawing effects .
- X-ray Crystallography : Resolve bond lengths and angles to validate computational predictions .
Q. What statistical methods are recommended for analyzing dose-response data in toxicological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using R’s
drc
package) . - Benchmark Dose (BMD) Analysis : Calculate BMDL₁₀ for risk assessment .
- Sensitivity Analysis : Monte Carlo simulations to quantify uncertainty in EC₅₀ values .
Q. How can this compound be functionalized for polymer applications?
- Methodological Answer :
- Copolymerization : Radical-initiated copolymerization with styrene or acrylates, monitored by GPC for molecular weight distribution .
- Crosslinking Studies : Use DSC to measure Tg shifts and SAXS for network morphology .
- Accelerated Aging Tests : Thermal gravimetric analysis (TGA) under nitrogen to assess degradation kinetics .
Q. What interdisciplinary approaches integrate this compound into drug delivery systems?
- Methodological Answer :
- Lipid Nanoparticle Encapsulation : Formulate with PEG-lipids and characterize via dynamic light scattering (DLC) .
- In Vivo Tracking : Radiolabel with ¹⁴C for biodistribution studies in rodent models .
- Computational PK/PD Modeling : Use PK-Sim to predict clearance rates and tissue partitioning .
Q. Data Presentation Guidelines
- Tables : Include error margins (SEM) and statistical significance (p-values) for all experimental results .
- Figures : Use vector graphics for reaction schemes and 3D molecular models rendered with PyMOL .
- Reproducibility : Archive raw data (e.g., NMR FID files) in repositories like Zenodo with DOI links .
Properties
CAS No. |
53081-66-6 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,2-bis(ethenyl)cyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,1-2,5-8H2 |
InChI Key |
GJFJVJVPASAWPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(CCCC1)C=C |
Origin of Product |
United States |
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